molecular formula C11H21N3O3 B1287901 (4-Boc-piperazin-1-yl)-acetamide CAS No. 77278-70-7

(4-Boc-piperazin-1-yl)-acetamide

Cat. No.: B1287901
CAS No.: 77278-70-7
M. Wt: 243.3 g/mol
InChI Key: AZWRCNSWXLELKF-UHFFFAOYSA-N
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Description

(4-Boc-piperazin-1-yl)-acetamide is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Boc-piperazin-1-yl)-acetamide typically involves the protection of the piperazine nitrogen with a Boc group followed by acylation. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate to form Boc-protected piperazine. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Boc-piperazin-1-yl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-Boc-piperazin-1-yl)-acetamide is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions, making it valuable in multi-step synthetic processes .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a building block in drug design. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of (4-Boc-piperazin-1-yl)-acetamide depends on its specific application. In drug design, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    (4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Similar in structure but contains a boronic acid ester group.

    (4-Boc-piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester: Contains a pyrimidine ring and boronic acid ester group.

Uniqueness

(4-Boc-piperazin-1-yl)-acetamide is unique due to its combination of a Boc-protected piperazine ring and an acetamide group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

tert-butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)8-9(12)15/h4-8H2,1-3H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWRCNSWXLELKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590455
Record name tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77278-70-7
Record name tert-Butyl 4-(2-amino-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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